![molecular formula C14H18N2O6 B606767 Corynecin V CAS No. 40958-12-1](/img/structure/B606767.png)
Corynecin V
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Overview
Description
Corynecin V belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Corynecin V has a molecular formula of C14H18N2O6 . Its structure includes a nitrophenylpropylamine moiety. The exact arrangement of atoms and bonds can be visualized through its chemical formula and spectroscopic data .
Chemical Reactions Analysis
While specific chemical reactions involving Corynecin V are not detailed, its acyl derivatives and analogs (such as Corynecin I, II, III, and IV) have been studied. These compounds share similarities with chloramphenicol and exhibit antibacterial properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Research
Corynecin V is part of a complex of chloramphenicol-like acyl nitrophenylpropylamines isolated from Corynebacterium hydrocarboclastus . It exhibits activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol. Corynecin V shows similar species selectivity to chloramphenicol .
Biosynthesis Enhancement
The addition of certain amino acids to producing cultures, such as threonine, homoserine, and methionine, can increase the production of Corynecins. α-Ketobutyric acid has shown a similar effect in enhancing biosynthesis .
Mechanism of Action
Target of Action
Corynecin V is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, Corynecin V shows a similar species selectivity .
Mode of Action
Given its similarity to chloramphenicol, it is likely that corynecin v inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
Corynecin V is produced by the bacterium Corynebacterium hydrocarboclastus . The addition of certain amino acids, such as threonine, homoserine, and methionine, to the producing cultures results in an increase in the production of Corynecin II . These amino acids and α-ketobutyric acid are incorporated into the propionyl group of Corynecin II .
Pharmacokinetics
It is known that corynecin v is soluble in ethanol, methanol, dmf, and dmso .
Result of Action
The result of Corynecin V’s action is the inhibition of bacterial growth. By preventing protein synthesis, Corynecin V disrupts essential cellular processes, leading to the death of the bacteria .
Action Environment
The action of Corynecin V can be influenced by various environmental factors. For instance, the presence of certain amino acids in the environment can increase the production of Corynecin II, a related compound . .
properties
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corynecin V |
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